![molecular formula C24H24N4O4 B2619783 2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(3-methoxybenzyl)acetamide CAS No. 1251703-34-0](/img/structure/B2619783.png)
2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(3-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including an oxadiazole ring, a quinoline ring, and an acetamide group. The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The quinoline ring is a fused ring system containing a benzene ring and a pyridine ring . The acetamide group consists of an acetyl group (CH3CO-) bonded to an amide group (-NH2) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole and quinoline rings, along with the acetamide group. The presence of these groups would likely result in a complex three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the oxadiazole ring could potentially increase the compound’s stability and resistance to hydrolysis .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-[(3-methoxyphenyl)methyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide, also known as 2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(3-methoxybenzyl)acetamide:
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Research has indicated its effectiveness against a range of Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics .
Anticancer Properties
Studies have demonstrated that this compound exhibits significant anticancer activity. It can induce apoptosis (programmed cell death) in cancer cells by targeting specific pathways involved in cell proliferation and survival. This makes it a potential candidate for developing new chemotherapeutic agents .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This suggests its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antioxidant Activity
Research has shown that this compound possesses strong antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases .
Neuroprotective Effects
The compound has been studied for its neuroprotective effects. It can protect neurons from damage caused by oxidative stress and excitotoxicity, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a potential candidate for developing neuroprotective drugs .
Antidiabetic Properties
Research has indicated that this compound may have antidiabetic properties. It can improve insulin sensitivity and reduce blood glucose levels in diabetic models. This suggests its potential use in developing new treatments for diabetes.
Each of these applications highlights the diverse potential of N-[(3-methoxyphenyl)methyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide in various fields of medical and pharmaceutical research. If you have any specific questions or need further details on any of these applications, feel free to ask!
Antimicrobial Activity Anticancer Properties Anti-inflammatory Effects Antioxidant Activity Neuroprotective Effects : Antiviral Activity : Cardioprotective Effects : Antidiabetic Properties
Future Directions
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[2-oxo-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)quinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-15(2)23-26-24(32-27-23)19-12-22(30)28(20-10-5-4-9-18(19)20)14-21(29)25-13-16-7-6-8-17(11-16)31-3/h4-12,15H,13-14H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUGBCNMGFYZBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methoxyphenyl)methyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.